methyl [5-(1,3-benzodioxol-5-ylmethylene)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate
Overview
Description
Methyl [5-(1,3-benzodioxol-5-ylmethylene)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate is a useful research compound. Its molecular formula is C15H14N2O5S and its molecular weight is 334.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.06234272 g/mol and the complexity rating of the compound is 564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Compound for Metal Ion Detection
- Application : A compound structurally similar to methyl [5-(1,3-benzodioxol-5-ylmethylene)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate has been synthesized and found to have selective fluorescence quenching properties for Co2+, indicating potential as a Co2+ fluorescent chemical sensor (Li Rui-j, 2013).
Synthesis of Imidazolidine Derivatives
- Application : Research on similar compounds has led to the formation of imidazolidine derivatives, which have been structurally characterized. Such derivatives have potential applications in synthetic organic chemistry (G. Bremanis et al., 1987).
Synthesis of Pyrrolo[2,1-b]thiazol-3-one Derivatives
- Application : The compound's related derivatives have been used in reactions with benzaldehydes, leading to the synthesis of pyrrolothiazoles, which could have applications in drug development (A. V. Tverdokhlebov et al., 2005).
Antimicrobial Studies
- Application : Some derivatives of the compound have shown promise in antimicrobial studies, indicating potential use in developing new antimicrobial agents (R. Lamani et al., 2009).
Synthesis of Aldose Reductase Inhibitors
- Application : Derivatives of this compound have been synthesized and evaluated as inhibitors of aldehyde and aldose reductase, enzymes involved in diabetic complications, indicating potential therapeutic applications (Sher Ali et al., 2012).
Properties
IUPAC Name |
methyl 2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-methyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S/c1-16-14(19)10(17(15(16)23)7-13(18)20-2)5-9-3-4-11-12(6-9)22-8-21-11/h3-6H,7-8H2,1-2H3/b10-5- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVBRUUHHPKPPD-YHYXMXQVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)N(C1=S)CC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC3=C(C=C2)OCO3)/N(C1=S)CC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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